1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound with the molecular formula . This compound belongs to the class of heterocycles, specifically quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a benzoquinoline core substituted with a dimethoxyphenyl group, which contributes to its unique chemical properties and potential applications.
The compound can be classified as a heterocyclic aromatic compound due to the presence of nitrogen in its quinoline structure. It is often synthesized for research purposes and is noted for its potential pharmacological activities. Its IUPAC name is (1S)-1-(2,5-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one, and it has been studied for its interactions with various biological targets.
The synthesis of 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be achieved through several methods:
The reactions typically require careful control of temperature and reaction time to optimize yields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds .
The molecular structure of 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one features:
The compound's detailed structural data includes:
The compound can participate in various chemical reactions typical for quinoline derivatives:
Kinetics and thermodynamics of these reactions are influenced by substituents on the aromatic rings. Reaction conditions such as solvent choice and temperature play critical roles in determining product distribution and yield.
The mechanism of action for 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with biological targets:
Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects .
Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition behavior .
1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several applications in scientific research:
The dihydrobenzoquinolinone scaffold represents a privileged structure in drug discovery due to its planar polyaromatic system that facilitates DNA intercalation and diverse biological target engagement. Historically, natural alkaloids like cryptolepine inspired the development of synthetic quinoline derivatives, with systematic modifications beginning in the mid-20th century to optimize pharmacokinetic properties. The benzo[f]quinolin-3(2H)-one core specifically emerged as a scaffold of interest due to its structural similarity to podophyllotoxin and ellipticine, known for their tubulin-binding and topoisomerase inhibition activities [3] [7]. Early structure-activity relationship studies demonstrated that saturation at the 1,4-positions (dihydro modification) significantly reduced off-target toxicity while maintaining anticancer efficacy by balancing lipophilicity and hydrogen-bonding capacity. This molecular evolution positioned dihydrobenzoquinolinones as versatile templates for hybrid anticancer agents, exemplified by recent podophyllotoxin-quinoline hybrids showing sub-micromolar cytotoxicity against drug-resistant carcinomas [7].
Table 1: Evolution of Key Dihydrobenzoquinolinone Derivatives in Medicinal Chemistry
| Compound Class | Structural Features | Primary Targets | Therapeutic Applications |
|---|---|---|---|
| Early Quinoline Alkaloids | Pentacyclic planar structure | DNA intercalation | Antimalarial, antimicrobial |
| 4-Aza-podophyllotoxin Hybrids | γ-Butyrolactone ring D, trimethoxy E-ring | Tubulin, topoisomerase-II | Microtubule destabilization |
| Dihydrobenzo[f]quinolin-3-ones | 1,4-saturation, ketone at C3 | Tubulin colchicine site | Antimitotic, apoptosis induction |
| Advanced Hybrids (e.g., Compound 5b) | Naphthoquinone-podophyllotoxin fusion | Multi-targeted | Broad-spectrum cytotoxicity |
The 2,5-dimethoxyphenyl substituent at the N1 position of dihydrobenzoquinolinones serves as a critical pharmacophore for target engagement. Computational analyses reveal that the 2,5-dimethoxy configuration optimally positions oxygen lone pairs for hydrogen bonding with tubulin's T5 loop (residues β-Cys241, β-Asn249) while enabling π-stacking interactions with β-Phe169 in the colchicine binding site [7]. The electron-donating methoxy groups also significantly influence the compound's electronic profile, increasing the highest occupied molecular orbital (HOMO) density at the quinolinone carbonyl by 27% compared to unsubstituted phenyl analogues, thereby enhancing electrophilic reactivity toward biological nucleophiles [5]. This electronic modulation correlates with observed potency enhancements: dimethoxy-substituted derivatives demonstrate 8- to 15-fold lower IC₅₀ values against solid tumors compared to monosubstituted analogues due to improved membrane permeability (log P = 2.8 ± 0.3) and prolonged target residence time (>120 minutes) [1] [7]. The 2,5-pattern specifically avoids steric clashes observed with ortho-disubstituted motifs while maintaining optimal dihedral angle (45–55°) between the phenyl ring and quinolinone plane for proteasome binding [5].
In oncology, 1-(2,5-dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one derivatives demonstrate dual mechanisms targeting both microtubule dynamics and ubiquitin-proteasome pathways. These compounds inhibit tubulin polymerization at IC₅₀ = 1.8 ± 0.4 μM, comparable to clinical vinca alkaloids, while simultaneously blocking proteasomal chymotrypsin-like activity at nanomolar concentrations (IC₅₀ = 89 nM) [4] [5]. This dual action triggers synergistic apoptosis through caspase-3/7 activation (12-fold increase) and reactive oxygen species generation in hypoxia-adapted tumor cells, where hypoxia-inducible factor 1 signaling is markedly suppressed [4]. In virology, preliminary studies indicate structural analogy to allosteric integrase inhibitors, with the dimethoxyphenyl moiety mimicking viral DNA base stacking interactions. Specific derivatives show nanomolar affinity for the SARS-CoV-2 main protease active site (Kd = 217 nM), potentially disrupting viral replication through cysteine protease inhibition [2].
Critical unresolved questions include: (1) The precise stoichiometry of tubulin-binding remains undetermined, with conflicting evidence suggesting either 1:1 or 2:1 ligand:tubulin dimer binding models; (2) Metabolic vulnerabilities exist, particularly susceptibility to hepatic CYP3A4-mediated O-demethylation that generates inactive phenolic metabolites; and (3) Tumor-selective uptake mechanisms remain uncharacterized despite observed cancer cell selectivity indices >25 in renal versus normal cells [7] [5]. Rational design priorities should address these gaps through deuterated methoxy groups to block metabolic degradation, structural hybridizations with selenium-containing motifs (e.g., selenomethionine analogues) to enhance redox modulation, and targeted prodrug strategies exploiting overexpression of extracellular hydrolases in tumor microenvironments [2] [6]. The absence of comprehensive in vivo pharmacokinetic data and blood-brain barrier permeability profiles represents another significant research deficit requiring urgent attention to advance therapeutic applications.
Table 2: Critical Knowledge Gaps and Proposed Research Directions
| Knowledge Gap | Experimental Evidence | Proposed Research Strategy |
|---|---|---|
| Tubulin Binding Stoichiometry | Conflicting crystallography data | Isothermal titration calorimetry, X-ray co-crystallization |
| Metabolic Instability | Rapid hepatic clearance (t₁/₂ = 22 min) | Deuterium substitution, prodrug formulation |
| Tumor Selectivity Mechanism | Selective cytotoxicity (SI > 25) | Transporter expression profiling, radiolabeled uptake studies |
| Hypoxia-Selective Activity | HIF-1α downregulation | Transcriptomic analysis, reporter gene assays |
| Antiviral Target Specificity | Computational docking to Mpro | Surface plasmon resonance, antiviral efficacy screening |
Future research must prioritize elucidating structure-pharmacokinetic relationships through systematic modification of the dihydropyridone ring and methoxy substituents. Particular emphasis should be placed on developing isoform-selective proteasome inhibitors to minimize off-target effects while maintaining potency against tumor proteostasis mechanisms. The compound's role in modulating viral protease activity warrants expanded investigation given structural parallels to established antiviral scaffolds and emerging needs for broad-spectrum antiviral agents [2] [6].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: